An In-depth Technical Guide to 4-Fluoro-2-nitroaniline (CAS: 364-78-3)
An In-depth Technical Guide to 4-Fluoro-2-nitroaniline (CAS: 364-78-3)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-Fluoro-2-nitroaniline, a key chemical intermediate in various industrial and research applications. This document details its chemical and physical properties, safety and handling information, spectroscopic data, and established experimental protocols for its synthesis and purification.
Chemical and Physical Properties
4-Fluoro-2-nitroaniline is a yellow to orange crystalline solid.[1] Its core structure consists of an aniline (B41778) ring substituted with a fluorine atom at the 4-position and a nitro group at the 2-position. This unique arrangement of functional groups imparts valuable reactivity, making it a versatile building block in organic synthesis.[2]
Table 1: Physical and Chemical Properties of 4-Fluoro-2-nitroaniline
| Property | Value | Reference(s) |
| CAS Number | 364-78-3 | [3] |
| Molecular Formula | C₆H₅FN₂O₂ | [3] |
| Molecular Weight | 156.11 g/mol | [3] |
| Appearance | Light yellow to amber to dark green powder/crystal | [1] |
| Melting Point | 90-94 °C | [3][4] |
| Boiling Point | 331.3 °C at 760 mmHg (Predicted for isomer) | [5] |
| Flash Point | 89 °C (192.2 °F) - closed cup | [3] |
| Solubility | Insoluble in water. Soluble in organic solvents like ethanol (B145695) and acetone. | [5] |
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of 4-Fluoro-2-nitroaniline.
Table 2: Spectroscopic Data for 4-Fluoro-2-nitroaniline
| Spectroscopy | Data | Reference(s) |
| ¹H NMR | Spectral data available, though specific shifts for the target molecule are not detailed in the provided search results. For the related compound 4-fluoro-2-methoxyaniline, ¹H-NMR(CDCl₃) shows signals at δ 7.39 (d, J=7.2Hz, 1H), 6.63 (d, J=12.4Hz, 1H), 3.94 (s, 3H), 3.90 (broad, 2H). | [6] |
| ¹³C NMR | Spectral data is available for related aniline compounds. For instance, in 4-fluoroaniline, the chemical shifts are δ 115.69 (d, J= 22.4 Hz), 116.10 (d, J= 7.6 Hz), 142.57 (d, J= 2.0 Hz), 156.38 (d, J= 235.2 Hz). | [6] |
| IR (Infrared) | The NIST WebBook confirms the availability of the IR spectrum. Key absorptions are expected for N-H stretching (amines), N-O stretching (nitro compounds), and C-F stretching. | [7] |
| Mass Spectrometry | The NIST WebBook confirms the availability of the mass spectrum. The molecular ion peak [M]⁺ is expected at m/z 156. | [7] |
Applications in Synthesis
4-Fluoro-2-nitroaniline is a valuable intermediate in the synthesis of a wide range of organic molecules, primarily due to the reactivity of its functional groups.
-
Pharmaceuticals: It is a key starting material in the development of active pharmaceutical ingredients (APIs). The fluorine atom can enhance the metabolic stability and bioavailability of drug candidates.[2]
-
Agrochemicals: This compound is utilized in the manufacturing of pesticides and herbicides.
-
Dyes: It serves as a precursor in the production of azo dyes.[2]
Experimental Protocols
Synthesis of 4-Fluoro-2-nitroaniline
A modern approach for the synthesis of 4-fluoro-2-nitroaniline involves the use of a microchannel reactor, which offers advantages in terms of reaction time, efficiency, and safety.[8]
Materials:
-
p-Fluoroacetanilide
-
Acetic acid-acetic anhydride (B1165640) solution (20-40%)
-
68% Nitric acid
-
Petroleum ether
-
Corning high-flux continuous flow microchannel reactor
Procedure:
-
Prepare a 20-40% solution of p-fluoroacetanilide in an acetic acid-acetic anhydride mixture.
-
Set the molar ratio of p-fluoroacetanilide to nitric acid between 1:1.0 and 1:1.5.
-
Set the flow rates of the p-fluoroacetanilide solution to 40.0-100.0 mL/min and the 68% nitric acid to 4.0-30.0 mL/min into the microchannel reactor.
-
Preheat the reactants and conduct the reaction at 30-70 °C for 50-200 seconds.
-
The resulting mixture undergoes a hydrolysis reaction at 90-100 °C for 2-4 hours.
-
Cool the reaction mixture in an ice water bath (0-5 °C) and stir for 30 minutes.
-
Filter the precipitate and wash the filter cake until it is weakly acidic or neutral.
-
Add petroleum ether to the filter cake, mix, and then dry to obtain the final product.
This method reports yields in the range of 83-94%.[8]
Purification
Recrystallization is a common method for purifying solid organic compounds like 4-Fluoro-2-nitroaniline. While a specific protocol for this compound was not detailed in the search results, a general procedure can be outlined.
General Recrystallization Procedure:
-
Dissolve the crude 4-Fluoro-2-nitroaniline in a minimum amount of a suitable hot solvent (e.g., ethanol or a mixture of ethanol and water).
-
Hot filter the solution to remove any insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature, and then in an ice bath to induce crystallization.
-
Collect the purified crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold solvent.
-
Dry the crystals in a vacuum oven.
Safety and Handling
4-Fluoro-2-nitroaniline is a hazardous substance and should be handled with appropriate safety precautions.
Table 3: GHS Hazard Information for 4-Fluoro-2-nitroaniline
| Pictogram | Signal Word | Hazard Statements | Precautionary Statements | Reference(s) |
| GHS07 (Exclamation Mark) | Warning | H302: Harmful if swallowed.H312: Harmful in contact with skin.H315: Causes skin irritation.H319: Causes serious eye irritation.H332: Harmful if inhaled.H335: May cause respiratory irritation. | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P280: Wear protective gloves/protective clothing/eye protection/face protection.P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.P302+P352: IF ON SKIN: Wash with plenty of water.P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [1][3] |
Handling Recommendations:
-
Work in a well-ventilated area, preferably in a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Avoid inhalation of dust and contact with skin and eyes.
-
Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.
Logical Relationships in Synthesis
The synthesis of many complex organic molecules follows a logical progression of reactions. For instance, the synthesis of a more complex pharmaceutical intermediate from 4-Fluoro-2-nitroaniline might involve the reduction of the nitro group followed by an acylation reaction.
This guide is intended to provide a detailed technical overview of 4-Fluoro-2-nitroaniline for research and development purposes. All experimental work should be conducted with appropriate safety measures in a controlled laboratory setting.
References
- 1. 4-Fluoroaniline(371-40-4) 13C NMR spectrum [chemicalbook.com]
- 2. nbinno.com [nbinno.com]
- 3. 4-Fluoro-2-nitroaniline 97 364-78-3 [sigmaaldrich.com]
- 4. 4-FLUORO-2-NITROANILINE | 364-71-6 [chemicalbook.com]
- 5. 4-Fluoro-3-nitroaniline CAS 364-76-1 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 6. rsc.org [rsc.org]
- 7. 4-Fluoro-2-nitroaniline [webbook.nist.gov]
- 8. CN111018717A - Method for synthesizing 4-fluoro-2-nitroaniline by using microchannel reactor - Google Patents [patents.google.com]
